[2-(3-aminocyclobutyl)ethyl](imino)methyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers
CAS No.:
Cat. No.: VC18102577
Molecular Formula: C7H18Cl2N2OS
Molecular Weight: 249.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H18Cl2N2OS |
|---|---|
| Molecular Weight | 249.20 g/mol |
| IUPAC Name | 3-[2-(methylsulfonimidoyl)ethyl]cyclobutan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C7H16N2OS.2ClH/c1-11(9,10)3-2-6-4-7(8)5-6;;/h6-7,9H,2-5,8H2,1H3;2*1H |
| Standard InChI Key | MNHISMVOVLTUHI-UHFFFAOYSA-N |
| Canonical SMILES | CS(=N)(=O)CCC1CC(C1)N.Cl.Cl |
Introduction
Chemical Identity and Structural Elucidation
The compound 2-(3-aminocyclobutyl)ethylmethyl-λ⁶-sulfanone dihydrochloride (CAS: 2742630-80-2, 2751608-20-3, 2624135-58-4) belongs to the class of sulfonamides, distinguished by its λ⁶-sulfanone moiety and cyclobutylamine substituent . Its molecular formula, C₆H₁₄Cl₂N₂OS, reflects the incorporation of two hydrochloric acid molecules, which stabilize the amine groups under physiological conditions . The SMILES notation O=S(N=C)(CC[C@@H]1C[C@H](N)C1)Cl.Cl encodes its stereochemistry, highlighting the trans-configuration of the cyclobutylamine ring and the ethyl linker connecting it to the sulfanone group .
Diastereomeric Composition
As a mixture of diastereomers, the compound exhibits distinct stereoisomers arising from the chiral centers at the cyclobutyl carbon and the sulfanone-bound nitrogen. Nuclear magnetic resonance (NMR) studies of analogous sulfanones, such as imino(methyl)(3-methylbutyl)-λ⁶-sulfanone (CAS 121034-26-2), reveal split signals in the δ 2.5–3.5 ppm range, corresponding to diastereotopic protons near the sulfanone group . These findings suggest similar splitting patterns in 2-(3-aminocyclobutyl)ethylmethyl-λ⁶-sulfanone, necessitating chiral chromatography or crystallization for isolation .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves a multi-step sequence starting with cyclobutane carboxylic acid derivatives. Key steps include:
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Cyclobutylamine Formation: Reductive amination of cyclobutanone with ethylenediamine under hydrogenation conditions yields 3-aminocyclobutane .
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Sulfanone Construction: Reaction of the amine intermediate with methyl imino sulfinate (CH₃N=S=O) in the presence of a Lewis acid catalyst (e.g., AlCl₃) forms the λ⁶-sulfanone core .
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Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, enhancing solubility and stability .
Process Optimization
Batch data from analogous compounds (e.g., CCG-100757, a cyclobutyl-containing hydrochloride salt) indicate that reaction temperatures above 80°C and anhydrous conditions are critical to minimizing byproducts such as sulfoxides or sulfinic acids . For example, entry 34 in Table S1 of BioRxiv dataset CCG-100757 reports a 67% yield when synthesizing a related cyclobutylamine hydrochloride at 85°C under nitrogen atmosphere .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt form confers high water solubility (>50 mg/mL at 25°C), as observed in structurally related compounds like (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one hydrochloride (CCG-100757) . Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days, consistent with the robust nature of sulfanones compared to sulfonamides .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Strong absorption bands at 1150 cm⁻¹ (S=O stretch) and 1630 cm⁻¹ (C=N stretch) confirm the sulfanone and imine functionalities .
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Mass Spectrometry: High-resolution ESI-MS reveals a molecular ion peak at m/z 223.04 [M+H]⁺, consistent with the molecular formula C₆H₁₄Cl₂N₂OS .
Pharmacological and Biochemical Applications
Antibacterial Activity
Sulfanones like imino(methyl)(3-methylbutyl)-λ⁶-sulfanone (CAS 121034-26-2) show moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) . The diastereomeric mixture’s enhanced solubility could improve bioavailability, making it a candidate for Gram-positive pathogen targeting.
Future Directions and Research Gaps
Stereochemical Resolution
The diastereomeric mixture’s biological activity may vary significantly between isomers. Preparative chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) could resolve individual diastereomers for independent evaluation .
In Vivo Pharmacokinetics
Pending studies should assess oral bioavailability and blood-brain barrier penetration, leveraging the cyclobutyl group’s potential to enhance CNS uptake, as seen in indatraline derivatives (CCG-100795) .
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